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Introduction
Volixibat (also known as SHP626 or LUM002) is an investigational, orally administered, and

minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical

sodium-dependent bile acid transporter (ASBT).[1][2] By selectively inhibiting this transporter in

the terminal ileum, Volixibat blocks the reabsorption of bile acids, thereby interrupting their

enterohepatic circulation.[3][4] This mechanism leads to increased fecal excretion of bile acids,

which in turn stimulates the liver to synthesize new bile acids from cholesterol.[3][5] The

resulting reduction in the systemic bile acid pool is hypothesized to alleviate the symptoms and

pathological processes associated with cholestatic liver diseases and non-alcoholic

steatohepatitis (NASH).[2][6] Preclinical studies in various animal models have been

instrumental in demonstrating the efficacy and mechanism of action of Volixibat, providing a

strong basis for its ongoing clinical development.[6]

These application notes provide detailed protocols for utilizing relevant animal models to study

the efficacy of Volixibat, focusing on cholestatic liver injury and NASH.
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Caption: Mechanism of action of Volixibat in the enterohepatic circulation.

Animal Models for Cholestatic Liver Injury
Multidrug Resistance 2 Knockout (Mdr2-/-) Mouse Model
of Sclerosing Cholangitis
The Mdr2-/- (or Abcb4-/-) mouse is a well-established genetic model for progressive cholestatic

liver disease that mimics features of human primary sclerosing cholangitis (PSC). These mice

lack the canalicular phospholipid flippase, leading to the secretion of bile with low phospholipid

content. This "toxic" bile damages the bile duct epithelium, causing inflammation, periductal

fibrosis, and progressive cholestasis.[7][8]
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Caption: Experimental workflow for evaluating Volixibat in the Mdr2-/- mouse model.

Quantitative Data Presentation

Note: The following data is representative of an IBAT inhibitor (SC-435) in the Mdr2-/- mouse

model and serves as an example of expected outcomes with Volixibat.[7][9]
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Table 1: Effect of an IBAT Inhibitor on Serum and Liver Parameters in Mdr2-/- Mice

Parameter Mdr2-/- Control
Mdr2-/- + IBAT
Inhibitor (11
mg/kg/day)

% Change

Serum Total Bile Acids

(µmol/L)
180 ± 25 3.5 ± 1.2 -98%

Liver Total Bile Acids

(nmol/g)
120 ± 15 42 ± 8 -65%

Serum ALT (U/L) 550 ± 70 77 ± 15 -86%

Serum Total Bilirubin

(mg/dL)
1.5 ± 0.3 0.1 ± 0.05 -93%

Fecal Bile Acid

Excretion (µmol/day)
1.2 ± 0.3 9.6 ± 2.1 +700%

Experimental Protocol

Animal Model: Use 30-day-old female Mdr2 knockout mice.[7]

Housing and Diet: House mice in a controlled environment and provide a standard high-fat

chow diet.

Drug Administration:

Prepare a formulation of Volixibat mixed into the chow to achieve a target dose (e.g., 10-

30 mg/kg/day).

The control group receives the same diet without the drug.

Administer the respective diets for 14 days.[7]

Sample Collection: At the end of the treatment period, collect blood via cardiac puncture for

serum analysis. Perfuse and collect the liver for histological and gene expression analysis.
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Biochemical Analysis:

Measure serum levels of total bile acids using a commercial enzymatic assay kit.

Determine serum ALT, AST, and ALP activities using an automated biochemical analyzer.

[10]

Histological Analysis:

Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.

Section the tissue and stain with Hematoxylin and Eosin (H&E) for general morphology

and inflammation assessment.

Stain separate sections with Picro-Sirius Red to visualize and quantify collagen deposition

as a measure of fibrosis.[11]

Quantify the Sirius Red-positive area using digital image analysis software.[11]

Alpha-Naphthylisothiocyanate (ANIT)-Induced
Cholestasis Model
The ANIT-induced model is a widely used chemical model of acute intrahepatic cholestasis.[12]

A single oral dose of ANIT in rodents causes damage to bile duct epithelial cells, leading to

obstruction of bile flow, accumulation of bile acids in the liver, and subsequent hepatocellular

injury and inflammation.[12]

Quantitative Data Presentation

Note: The following data is representative of expected outcomes in the ANIT-induced

cholestasis model.[13][14]

Table 2: Expected Effects of Volixibat in ANIT-Induced Cholestasis in Mice
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Parameter Control ANIT + Vehicle
ANIT + Volixibat (10
mg/kg)

Serum Total Bile Acids

(µmol/L)
10 ± 2 250 ± 40 150 ± 30

Serum ALT (U/L) 40 ± 5 800 ± 120 500 ± 90

Serum AST (U/L) 50 ± 8 950 ± 150 600 ± 100

Liver Necrosis Score

(0-4)
0 3.5 ± 0.5 2.0 ± 0.4

Experimental Protocol

Animal Model: Use male C57BL/6 mice (8-10 weeks old).

Induction of Cholestasis:

Fast mice for 4-6 hours.

Administer a single oral gavage of ANIT (75 mg/kg) dissolved in corn oil.[12]

Drug Administration:

Administer Volixibat (e.g., 10-30 mg/kg) or vehicle (e.g., 0.5% methylcellulose) by oral

gavage starting 24 hours before ANIT administration and continuing daily.

Sample Collection: Sacrifice mice 48 hours after ANIT administration. Collect blood and liver

samples.[12]

Biochemical and Histological Analysis: Perform serum and liver analyses as described in the

Mdr2-/- model protocol.

Animal Model for Non-alcoholic Steatohepatitis
(NASH)
Ldlr-/-.Leiden Mouse Model on a High-Fat Diet
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The Ldlr-/-.Leiden mouse, when fed a high-fat diet (HFD), develops a phenotype that closely

resembles human NASH, including obesity, steatosis, inflammation, and insulin resistance.[2]

[15] This model is particularly useful for studying the metabolic effects of therapeutic

interventions.
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Caption: Experimental workflow for evaluating Volixibat in a NASH mouse model.

Quantitative Data Presentation

Table 3: Effect of Volixibat on NASH Parameters in HFD-fed Ldlr-/-.Leiden Mice[2][15]

Parameter HFD Control
HFD + Volixibat (15
mg/kg)

HFD + Volixibat (30
mg/kg)

Fecal Bile Acids

(µmol/100g/day)
3.2 ± 0.6 6.8 ± 1.2 8.2 ± 1.8

Hepatic Triglycerides

(µmol/g)
120 ± 15 95 ± 12 85 ± 10

Hepatic Cholesteryl

Esters (nmol/g)
80 ± 10 60 ± 8 55 ± 7

Hepatocyte

Hypertrophy Score (0-

3)

2.5 ± 0.3 1.8 ± 0.2 1.5 ± 0.2

NAFLD Activity Score

(NAS)
5.8 ± 0.5 4.5 ± 0.4 4.2 ± 0.4

p < 0.05 vs HFD

Control

Experimental Protocol

Animal Model: Use male Ldlr-/-.Leiden mice, 16-18 weeks old.[15]

Diet and Treatment Groups:

Acclimatize mice and then divide into groups.

Chow Group: Standard chow diet.

HFD Control Group: High-fat diet.
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Volixibat Groups: HFD supplemented with Volixibat at 5, 15, or 30 mg/kg.[15]

Maintain mice on their respective diets for 24 weeks.[15]

In-life Monitoring: Monitor body weight, food intake, and collect feces periodically for bile acid

analysis.

Sample Collection: At the end of the study, collect blood for plasma analysis and harvest

livers for histology and lipid analysis.

Fecal and Plasma Analysis:

Measure total bile acids in feces using mass spectrometry.[15]

Analyze plasma for lipids (cholesterol, triglycerides), glucose, and insulin.[15]

Liver Analysis:

Determine hepatic triglyceride and cholesteryl ester content.[15]

Perform H&E staining on liver sections.

Score liver histology for steatosis, lobular inflammation, and hepatocellular ballooning to

calculate the NAFLD Activity Score (NAS) according to the criteria established by the

NASH Clinical Research Network.[2][15]

Summary of Key Experimental Protocols
Serum Liver Enzyme Analysis (ALT & AST)

Sample Preparation: Collect whole blood and allow it to clot at room temperature. Centrifuge

at 2,000 x g for 15 minutes to separate serum.[10]

Assay: Use commercially available colorimetric assay kits for ALT and AST.

Procedure: Follow the manufacturer's protocol. Typically, this involves adding a small volume

of serum (e.g., 10 µL) to a microplate well, followed by the addition of reagent solutions.[16]
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Measurement: After incubation, measure the absorbance at the specified wavelength (e.g.,

510 nm or 340 nm) using a microplate reader.[16]

Quantification: Calculate enzyme activity (U/L) based on a standard curve.

Histological Analysis of Liver Fibrosis (Picro-Sirius Red Staining)

Tissue Preparation: Fix liver samples in 10% neutral buffered formalin for 24 hours, then

embed in paraffin.

Sectioning: Cut 4-5 µm thick sections and mount them on glass slides.

Staining Protocol:

Deparaffinize and rehydrate the sections.

Stain with Weigert's hematoxylin for 8 minutes to visualize nuclei.

Rinse in distilled water.

Stain with Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 60

minutes.[11]

Wash in two changes of acidified water.

Dehydrate through graded alcohols, clear in xylene, and coverslip.

Quantification:

Capture images of the stained sections under a microscope.

Use digital image analysis software to quantify the collagen proportionate area (CPA),

expressed as the percentage of the total tissue area that is positively stained for collagen.

[11]

NAFLD Activity Score (NAS) Assessment

Staining: Use H&E stained liver sections.
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Scoring: A trained pathologist, blinded to the treatment groups, should score the following

features:

Steatosis (0-3): Based on the percentage of hepatocytes containing fat droplets.

Lobular Inflammation (0-3): Based on the number of inflammatory foci per 200x field.

Hepatocyte Ballooning (0-2): Based on the presence and extent of ballooned hepatocytes.

Calculation: The NAS is the unweighted sum of the scores for steatosis, lobular

inflammation, and ballooning (ranging from 0 to 8). A score of ≥5 is often considered

diagnostic for NASH.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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